molecular formula C23H17N3O3 B3944304 2-[2-(3-Methylphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one

2-[2-(3-Methylphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one

Cat. No.: B3944304
M. Wt: 383.4 g/mol
InChI Key: GHWAWPUCSLBMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-Methylphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Methylphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with 3-methylphenylacetic acid in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Methylphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Amino derivatives: Formed by the reduction of the nitro group.

    Hydroxyl derivatives: Formed by oxidation reactions.

    Substituted quinazolinones: Formed by electrophilic substitution on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating bacterial infections and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(3-Methylphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3-Methylphenyl)ethenyl]-3-(2-phenylethyl)quinazolin-4-one
  • 1-(3-(2-Methylphenyl)-4-oxo-3H-quinazolin-2-yl)-4-(substituted)thiosemicarbazide derivatives

Uniqueness

2-[2-(3-Methylphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, for instance, can be selectively reduced or substituted, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications.

Properties

IUPAC Name

2-[2-(3-methylphenyl)ethenyl]-3-(2-nitrophenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c1-16-7-6-8-17(15-16)13-14-22-24-19-10-3-2-9-18(19)23(27)25(22)20-11-4-5-12-21(20)26(28)29/h2-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWAWPUCSLBMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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